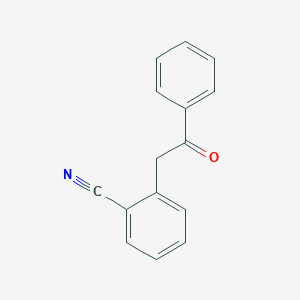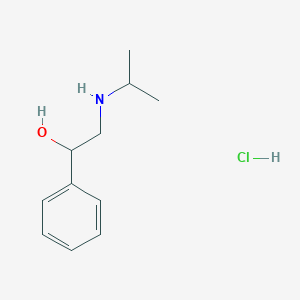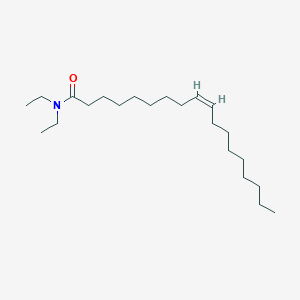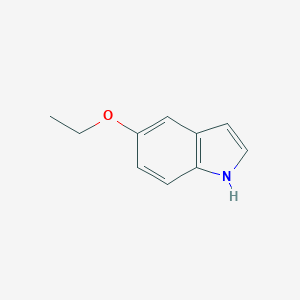
5-Ethoxyindole
Vue d'ensemble
Description
5-Ethoxyindole (5-EI) is a synthetic compound, which was first synthesized in the early 1960s by the German chemist, Professor Heinz Schmid. It is a derivative of indole, which is an aromatic heterocyclic organic compound. 5-EI has been widely studied for its diverse biological activities and has been used in various scientific research applications.
Applications De Recherche Scientifique
Amélioration de l'immunité des plantes
Le 5-Ethoxyindole, un homologue chimique de la mélatonine, a été utilisé dans des études portant sur l'immunité des plantes. Par exemple, dans une étude portant sur l'éliciteur végétal 5-méthoxyindole, les nanoparticules de biochar ont servi de plateforme de livraison unique pour améliorer la croissance des plantes . Cela suggère que le this compound pourrait potentiellement être utilisé dans des applications similaires pour améliorer l'immunité et la croissance des plantes.
Activité antifongique
Le this compound pourrait avoir des propriétés antifongiques potentielles. Une étude a indiqué que l'homologue de la mélatonine, le 5-méthoxyindole, montre une activité défavorable plus forte envers F. graminearum PH-1 par rapport à la mélatonine . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement d'agents antifongiques.
Intérêt neuropharmacologique
Le this compound pourrait potentiellement présenter un intérêt en neuropharmacologie. Une étude sur le dérivé d'hydrazone de 3,4-dihydroxybenzaldéhyde de l'acide 5-méthoxyindole carboxylique (5MICA) et un analogue nouvellement synthétisé portant un cycle 2-méthoxy-4-hydroxyphényle a été réalisée à l'aide de la diffraction des rayons X sur monocristal . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de médicaments neuropharmacologiques.
Propriétés de piégeage des radicaux
Le this compound pourrait potentiellement avoir des propriétés de piégeage des radicaux. La même étude mentionnée ci-dessus a également étudié la capacité des deux composés à piéger les ions hypochlorite en utilisant la chimiluminescence renforcée par la luminol . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement d'antioxydants.
Ontogenèse embryonnaire
Le this compound pourrait potentiellement être utilisé dans des études portant sur l'ontogenèse embryonnaire. Une étude a noté des changements temporels importants dans la teneur en 5-HT . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de traitements liés au développement embryonnaire.
Agriculture durable à base de nanotechnologies
Le this compound pourrait potentiellement être utilisé dans l'agriculture durable à base de nanotechnologies. L'étude portant sur l'éliciteur végétal 5-méthoxyindole a démontré l'utilisation réussie d'un amendement exogène de biochar à l'échelle nanométrique pour stimuler les réponses de défense des plantes et la résistance subséquente à l'agent pathogène important P. nicotianae . Cela suggère que le this compound pourrait potentiellement être utilisé dans des applications similaires pour améliorer la résistance des cultures aux agents pathogènes.
Mécanisme D'action
Target of Action
It’s structurally similar compound, 5-hydroxyindole, is known to interact with l-type calcium channels located on colonic smooth muscle cells
Mode of Action
Based on the action of 5-hydroxyindole, it can be hypothesized that 5-ethoxyindole might interact with its targets to modulate their activity . This interaction could lead to changes in cellular processes, such as acceleration of gut contractility .
Biochemical Pathways
5-hydroxyindole, a similar compound, is known to be involved in the metabolism of the dietary supplement and antidepressant 5-hydroxytryptophan (5-htp) to 5-hydroxyindole via the tryptophanase (tnaa) enzyme . This suggests that this compound might be involved in similar biochemical pathways.
Result of Action
Based on the effects of 5-hydroxyindole, it can be hypothesized that this compound might accelerate gut contractility and increase serotonin production .
Action Environment
It’s known that the production of 5-hydroxyindole is inhibited upon ph reduction in in vitro studies . This suggests that the action of this compound might also be influenced by environmental factors such as pH.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives, which include 5-Ethoxyindole, have diverse biological activities . They have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors .
Cellular Effects
Related compounds such as 5-methoxyindole metabolites have been shown to control COX-2 expression at the transcriptional level . These metabolites inhibit COX-2 transcriptional activation induced by diverse proinflammatory and mitogenic factors .
Molecular Mechanism
Related compounds such as 5-methoxyindole metabolites have been shown to control COX-2 expression at the transcriptional level . These metabolites inhibit COX-2 transcriptional activation induced by diverse proinflammatory and mitogenic factors .
Metabolic Pathways
Related compounds such as 5-methoxyindole metabolites are known to be involved in the metabolism of L-tryptophan .
Propriétés
IUPAC Name |
5-ethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKPDICCMASELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406438 | |
| Record name | 5-Ethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10501-17-4 | |
| Record name | 5-Ethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 5-ethoxyindole highlighted in the provided research?
A: The primary application of this compound (5-ethoxy-1H-indole) discussed in the research is its use as a precursor in synthesizing compounds for dyeing keratin materials, particularly human hair. [] This application leverages the reactivity of the indole ring system and the potential for color modification through the introduction of various substituents.
Q2: How does the structure of this compound relate to its color-changing properties in hair dye formulations?
A: The research specifically focuses on 4- or 7-substituted indoles for dyeing hair. [] While this compound itself isn't directly used as a dye, its structure serves as a foundation for adding specific substituents. The presence of the ethoxy group at the 5-position and the potential for further substitutions at positions 4 and 7 likely influence the molecule's electronic properties, impacting its interaction with light and thus its color. Further research would be needed to elucidate the precise relationship between the substitution patterns and the resulting color variations.
Q3: Beyond hair dyes, has this compound been explored for other biological applications?
A: Yes, research indicates that a derivative of this compound, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), demonstrates affinity for the human dopamine D2 receptor. [] This compound was designed as a modification of D2AAK1, a multi-target compound with potential applications in neuroscience research.
Q4: What is known about the thermal stability of this compound derivatives?
A: Thermal analysis of D2AAK1_3, a derivative of this compound, revealed good thermal stability. [] TG-DSC and TG-FTIR analyses provided insights into its decomposition behavior in air and nitrogen atmospheres. This information is crucial for understanding the compound's behavior during synthesis, storage, and potential applications.
Q5: Are there efficient synthetic routes available for producing this compound and its derivatives?
A: Yes, research highlights a convenient synthesis of 3-(γ-aminopropyl)-5-ethoxyindole, a derivative of this compound, starting from p-phenetidine and α-methylacetoacetate. [, ] This method is praised for its reduced number of intermediates and improved purification techniques, suggesting its potential for scalable synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
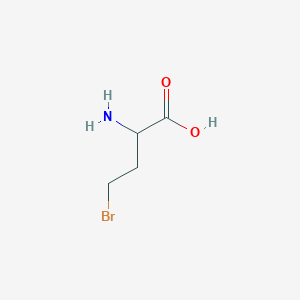
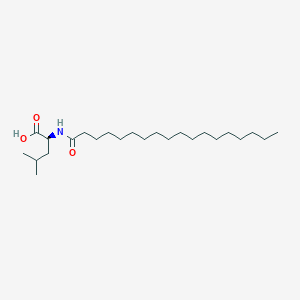
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
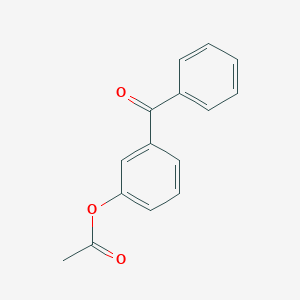
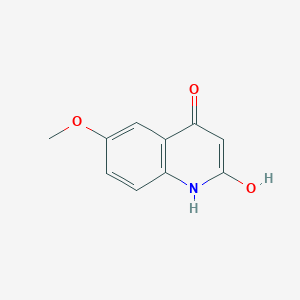
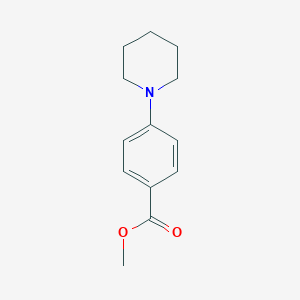

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)

